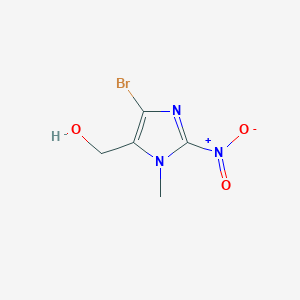

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol

Description

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS: 1092554-28-3) is a nitroimidazole derivative characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 5-position of the imidazole ring.

Key physicochemical properties inferred from similar compounds include:

- Molecular Weight: ~265.09 g/mol (based on molecular formula C₅H₆BrN₃O₃).

- Polarity: Moderate, due to the hydroxymethyl (-CH₂OH) and nitro groups.

- Stability: Likely sensitive to light and heat, as nitro groups can decompose under harsh conditions.

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN3O3 |

|---|---|

Molecular Weight |

236.02 g/mol |

IUPAC Name |

(5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol |

InChI |

InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3 |

InChI Key |

OLLUEYDLBHWCGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1[N+](=O)[O-])Br)CO |

Origin of Product |

United States |

Preparation Methods

Three-Step Approach from 2-Nitroimidazole

A robust method involves three stages: protection , bromination , and deprotection (CN111646945A):

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | SEM Protection | 2-Nitroimidazole + NaH/THF, 2-(trimethylsilyl)ethoxymethyl chloride, −5°C → RT | 85–90% |

| 2 | Bromination | NBS in DMF/CHCl₃, RT, 10–24 h | 75–80% |

| 3 | Deprotection | Trifluoroacetic acid/DCM, RT, 1–3 h | 70–75% |

Mechanistic Insights :

Hydroxymethylation Post-Functionalization

After bromination and nitration, hydroxymethylation is achieved via:

-

Formaldehyde Condensation : Reaction with paraformaldehyde under basic conditions (K₂CO₃/DMF, 60°C).

-

Reduction of Ester : Conversion of a carboxylic ester to hydroxymethyl using LiAlH₄.

One-Pot Nitration-Bromination Sequences

Concurrent Nitration and Bromination

A streamlined protocol uses mixed acid (HNO₃/H₂SO₄) and Br₂ in acetic acid at 0–5°C, achieving 65% yield (Vulcanchem).

Key Parameters :

Flow Chemistry for Scalability

Continuous flow reactors enhance safety and efficiency for industrial production:

-

Reactor Setup : Tubular reactor with cooling jackets.

-

Conditions : 50°C, residence time 10 min, HNO₃/Br₂ in acetic acid.

Alternative Routes via Intermediate Functionalization

Starting from 4-Bromo-1-methylimidazole

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | Fuming HNO₃, H₂SO₄, 0°C | 60% |

| 2 | Hydroxymethylation | Paraformaldehyde, K₂CO₃, DMF, 60°C | 55% |

Advantages : Avoids protective groups but requires stringent temperature control.

Reductive Amination Pathway

-

Intermediate : 5-Bromo-2-nitro-1H-imidazole-4-carbaldehyde.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Scalability | Purity (%) |

|---|---|---|---|---|

| Three-Step (SEM) | 3 | 45–50 | High | >98 |

| One-Pot Nitration-Bromination | 1 | 65 | Moderate | 90–95 |

| Flow Chemistry | 1 | 70 | Very High | >95 |

| Reductive Amination | 2 | 30–35 | Low | 85–90 |

Key Observations :

-

Protective group strategies (e.g., SEM) ensure regioselectivity but add synthetic steps.

-

Flow chemistry offers the best balance of yield and scalability for industrial use.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of imidazole derivatives, this compound showed effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents, especially against resistant strains.

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely studied, with promising results indicating their potential as therapeutic agents. This compound has demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Profile

A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The compound's ability to inhibit cell proliferation suggests its potential as a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and predict the therapeutic potential of the compound.

Findings from Docking Studies

The docking simulations revealed that the compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation, supporting its role as a dual-action agent.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Bromine: The 4-Br substituent in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, benzimidazole analogs (e.g., 5-Bromobenzimidazole-2-methanol) exhibit extended conjugation, altering electronic properties . Nitro Group: The 2-NO₂ group in the target compound and CAS 50441-07-1 introduces strong electron-withdrawing effects, stabilizing the imidazole ring but reducing basicity compared to non-nitro analogs .

Biological Relevance: Nitroimidazoles are known for their antimicrobial and antiparasitic activities. The presence of Br may enhance lipid solubility, improving membrane penetration compared to non-halogenated analogs . Benzimidazole derivatives (e.g., 5-Bromobenzimidazole-2-methanol) are explored as kinase inhibitors or antiviral agents due to their planar structure .

Synthetic Accessibility :

- Brominated imidazoles often require halogenation agents like NBS or direct substitution, while nitro groups are introduced via nitration under controlled conditions .

Biological Activity

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol, with the CAS number 1092554-28-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects.

The molecular formula of this compound is with a molecular weight of 157.13 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BrN₃O₃ |

| Molecular Weight | 157.13 g/mol |

| Solubility | Very soluble (25 mg/ml) |

| Log S (ESOL) | -0.8 |

| Bioavailability Score | 0.55 |

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 4-bromo-2-nitroaniline. The process typically involves substitution reactions under controlled conditions, often utilizing solvents like N,N-dimethylformamide (DMF) and potassium carbonate as a base to facilitate the reaction .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study focused on imidazole derivatives highlighted their effectiveness against various bacterial strains, suggesting that the nitro group and bromine substitution may enhance their antimicrobial potency .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound suggest it may inhibit the proliferation of certain cancer cell lines. For instance, analogs with similar structures have shown reduced viability in A549 lung cancer cells, indicating a potential for further development as an anticancer agent .

The proposed mechanism for the biological activity of this compound involves interference with cellular processes such as DNA replication and protein synthesis. The presence of the nitro group is believed to play a critical role in its bioactivity, potentially leading to the generation of reactive nitrogen species that can induce cellular stress in target cells .

Case Studies

A notable case study involved the evaluation of related imidazole compounds for their cytotoxic effects on cancer cells. The study reported that modifications to the imidazole ring significantly influenced biological activity, with specific substitutions enhancing cytotoxicity against non-cancerous cells as well .

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazole core. For bromination and nitration, regioselective conditions are critical. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–25°C), while nitration may require mixed nitric-sulfuric acid systems. Methylation at the 1-position is often performed using methyl iodide in the presence of a base like K₂CO₃. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., Cu(I) for Ullmann-type couplings) significantly impact yield. Reaction progress should be monitored via TLC or LC-MS, and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) and elemental analysis be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The methanol (-CH₂OH) group typically shows a singlet near δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). Bromine and nitro groups deshield adjacent protons.

- IR : Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹), nitro (-NO₂, ~1500–1350 cm⁻¹), and C-Br (~600–500 cm⁻¹).

- Elemental Analysis : Compare experimental C, H, N, and Br percentages with theoretical values. Discrepancies >0.3% indicate impurities.

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of bromo and nitro groups on the imidazole ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For bromination at the 4-position, use directing groups (e.g., methyl at 1-position) to stabilize intermediates. Nitration at the 2-position can be achieved by pre-coordinating the imidazole ring with Lewis acids (e.g., ZnCl₂) to direct electrophilic attack. Computational modeling (DFT) helps predict reactive sites by analyzing frontier molecular orbitals (FMOs). Experimental validation via X-ray crystallography or NOE NMR studies resolves ambiguities .

Q. What methodologies are employed in X-ray crystallographic analysis and structure validation for nitroimidazole derivatives, and how can software like SHELX assist?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 90 K) to minimize thermal motion.

- Structure Solution : SHELXT (intrinsic phasing) or SHELXD (dual-space methods) generates initial models.

- Refinement : SHELXL refines positional and anisotropic displacement parameters. Validate using R-factors (R₁ < 0.05 for high-quality data) and check for outliers in the CIF file using checkCIF/PLATON.

- Validation : Analyze hydrogen bonding, π-π stacking, and torsional angles to confirm stereoelectronic effects .

Q. How can computational docking studies elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level. Generate 3D conformers with Open Babel.

- Protein Preparation : Retrieve target structures (e.g., nitroreductase enzymes) from the PDB. Remove water molecules and add hydrogens using AutoDock Tools.

- Docking : Use AutoDock Vina or GOLD with a grid centered on the active site. Score binding poses using ChemPLP or GoldScore.

- Analysis : Identify key interactions (H-bonds with -OH/-NO₂, hydrophobic contacts with bromine) and compare docking scores (ΔG < -7 kcal/mol suggests strong binding) .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts, crystallographic parameters) and theoretical predictions for this compound?

- Methodological Answer :

- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric states. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallographic Outliers : Check for twinning or disorder using PLATON. Re-refine with alternative space groups if R-int > 5%.

- Computational Adjustments : Re-optimize structures with solvent models (e.g., PCM) or higher-level theory (MP2/cc-pVTZ).

Cross-disciplinary collaboration (e.g., combining XRD and DFT) often resolves conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.